molecular formula C8H11NO B1281892 1-(Prop-2-yn-1-yl)piperidin-2-one CAS No. 18327-29-2

1-(Prop-2-yn-1-yl)piperidin-2-one

Cat. No. B1281892
CAS RN: 18327-29-2
M. Wt: 137.18 g/mol
InChI Key: CKLYEKVPUJOEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Prop-2-yn-1-yl)piperidin-2-one" is a chemical structure that is part of a broader class of organic compounds known as piperidinones. Piperidinones are lactams of piperidine, a six-membered ring with one nitrogen atom. The presence of the prop-2-yn-1-yl group indicates a substitution with a propargyl moiety, which is known for its reactivity due to the triple bond.

Synthesis Analysis

The synthesis of derivatives of piperidinones, such as 1-(prop-2-yn-1-yl)piperidin-2-one, often involves multi-step reactions that may include the treatment of substituted chlorides with piperidine followed by various functionalization reactions. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative and subsequent N-sulfonation . Another example includes the alkylation of 1-(prop-2-ynyl)piperidine with CH-acids in the presence of mercury(II) acetate to form various carbonyl derivatives of piperidine .

Molecular Structure Analysis

The molecular structure of piperidinone derivatives can be elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the IR spectrum and vibrational wavenumbers of a related compound, (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one, were analyzed using quantum chemical calculations . Additionally, the crystal structure of a 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivative was determined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Piperidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The propargyl group in 1-(prop-2-yn-1-yl)piperidin-2-one is particularly reactive and can participate in reactions such as nucleophilic additions or cycloadditions. The alkylation reactions mentioned earlier are examples of how the propargyl group can react with different nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinone derivatives can be influenced by the substituents attached to the piperidine ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity. Theoretical calculations, such as density functional theory (DFT), can predict properties like hyperpolarizability and molecular electrostatic potential, which are important for understanding the reactivity and interaction of the molecule with other chemical species .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : A series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes were synthesized, characterized, and their crystal structures analyzed. These derivatives exhibited significant antimicrobial activity against selected bacterial and fungal strains (Sundararajan et al., 2015).

Antimicrobial Applications

  • Antibacterial Activity : Novel (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Ashok et al., 2014).

Chemical Reactions and Properties

  • Alkylation Reactions : Research on the reaction of C-nucleophiles with 1-(prop-2-ynyl)piperidine in the presence of mercury(II) acetate, resulting in mono-and dicarbonyl derivatives of piperidine, has been conducted (Hobosyan et al., 2017).

Synthesis of Novel Compounds

  • Novel Chalcones Synthesis : Thiophene/Phenyl-Piperidine hybrid chalcones were synthesized, exhibiting unique molecular structures and properties (Parvez et al., 2014).

Pharmaceutical Research

  • Antiarrhythmic and Antihypertensive Effects : Piperidine derivatives were synthesized and showed potential for antiarrhythmic and antihypertensive effects, highlighting their significance in pharmaceutical research (Malawska et al., 2002).

Agricultural Applications

  • Growth-Promoting Activity : Piperidin-4-ols derivatives showed high growth-promoting activity in agricultural applications, particularly in increasing the productivity of beetroot seeds and potatoes (Omirzak et al., 2013).

Safety And Hazards

The safety and hazards of “1-(Prop-2-yn-1-yl)piperidin-2-one” have been reported . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

Future research directions for “1-(Prop-2-yn-1-yl)piperidin-2-one” could involve further exploration of its synthesis methods , as well as its potential applications in various fields .

Relevant Papers

Relevant papers on “1-(Prop-2-yn-1-yl)piperidin-2-one” include studies on its synthesis , characterization , computational calculation , and biological studies .

properties

IUPAC Name

1-prop-2-ynylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYEKVPUJOEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534965
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)piperidin-2-one

CAS RN

18327-29-2
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (5.76 g of 50% dispersion in oil, 0.12 mole) was washed three times with hexane and suspended in 645 ml of toluene. 2-Piperidone (11.88 g, 0.12 mole) in 100 ml of toluene was added to the well stirred sodium hydride suspension and heated to reflux for 2 hours. The reaction mixture was cooled to 15° C. and 2-propynyl bromide (14.28 g, 0.12 mole) in 55 ml of toluene added over 30 minutes. The mixture was then stirred at room temperature for 19 hours, filtered and mother liquor evaporated to yield a first batch of 1-(2-propynyl)-2-piperidone as an oil (7.87 g of about 55% purity by pnmr assay).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.28 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
645 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(Prop-2-yn-1-yl)piperidin-2-one
Reactant of Route 4
1-(Prop-2-yn-1-yl)piperidin-2-one
Reactant of Route 5
1-(Prop-2-yn-1-yl)piperidin-2-one
Reactant of Route 6
1-(Prop-2-yn-1-yl)piperidin-2-one

Citations

For This Compound
3
Citations
DS Poplevin, EV Nikitina, VP Zaytsev… - Chemistry of …, 2018 - Springer
The size of nitrogen heterocycle in N-allyl- and N-propargyl-α-furyl lactams, as well as the nature of the unsaturated substituent linked to the nitrogen atom affected the possibility of …
Number of citations: 2 link.springer.com
NA Sorto, MJ Di Maso, MA Muñoz… - The Journal of …, 2014 - ACS Publications
Sulfone-substituted γ- and δ-lactams have been prepared in a single step with high diastereoselectivity. Sulfonylglutaric anhydrides produce intermediates that readily decarboxylate to …
Number of citations: 40 pubs.acs.org
H OH - DOCTOR OF PHILOSOPHY in Chemistry in the - search.proquest.com
2.3 Conclusion Our studies have allowed us to expand the scope of the anhydride Mannich reaction to reliably access δ-lactams. We have demonstrated the utility of this methodology …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.